molecular formula C12H7FN4O B8381214 N-(3-cyano-5-fluoro-2-pyrazinyl)benzamide

N-(3-cyano-5-fluoro-2-pyrazinyl)benzamide

Cat. No. B8381214
M. Wt: 242.21 g/mol
InChI Key: PYXZSOUIROPFIF-UHFFFAOYSA-N
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Patent
US06800629B2

Procedure details

In 86 mL of dimethyl sulfoxide was dissolved 4.3 g of N-(5-bromo-3-cyano-2-pyrazinyl)benzamide. After adding 8.3 g of potassium fluoride, the mixture thus obtained was stirred at 110-115° C. for one hour. The reaction mixture was returned to room temperature, a mixture of 100 mL of ethyl acetate and 200 mL of water was added, and the organic layer was separated. The organic layer thus obtained was washed successively with water and saturated aqueous solution of sodium chloride, treated with active charcoal and dried on anhydrous magnesium sulfate, and the solvent was removed under reduced pressure. The residue thus obtained was purified by silica gel column chromatography [eluent: toluene:ethyl acetate=5:1] to obtain 0.47 g of N-(3-cyano-5-fluoro-2-pyrazinyl)benzamide as a white-colored solid product.
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
N-(5-bromo-3-cyano-2-pyrazinyl)benzamide
Quantity
4.3 g
Type
reactant
Reaction Step Three
Quantity
86 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:3]=[C:4]([C:17]#[N:18])[C:5]([NH:8][C:9](=[O:16])[C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[N:6][CH:7]=1.[F-:19].[K+].C(OCC)(=O)C.O>CS(C)=O>[C:17]([C:4]1[C:5]([NH:8][C:9](=[O:16])[C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[N:6][CH:7]=[C:2]([F:19])[N:3]=1)#[N:18] |f:1.2|

Inputs

Step One
Name
Quantity
8.3 g
Type
reactant
Smiles
[F-].[K+]
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
200 mL
Type
reactant
Smiles
O
Step Three
Name
N-(5-bromo-3-cyano-2-pyrazinyl)benzamide
Quantity
4.3 g
Type
reactant
Smiles
BrC=1N=C(C(=NC1)NC(C1=CC=CC=C1)=O)C#N
Name
Quantity
86 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
112.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
was stirred at 110-115° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture thus obtained
CUSTOM
Type
CUSTOM
Details
was returned to room temperature
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
CUSTOM
Type
CUSTOM
Details
The organic layer thus obtained
WASH
Type
WASH
Details
was washed successively with water and saturated aqueous solution of sodium chloride
ADDITION
Type
ADDITION
Details
treated with active charcoal
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried on anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography [eluent: toluene:ethyl acetate=5:1]

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(#N)C=1C(=NC=C(N1)F)NC(C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.47 g
YIELD: CALCULATEDPERCENTYIELD 13.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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